4-Azidophenol
Overview
Description
4-Azidophenol is an organic compound with the molecular formula C6H5N3O . It has an average mass of 135.123 Da and a monoisotopic mass of 135.043259 Da .
Synthesis Analysis
4-Azidophenol can be synthesized from 4-aminophenol using 6N hydrochloric acid, sodium nitrite, and an aqueous solution of sodium azide . The reaction of 4-azidophenol with benzyl bromide derivatives in the presence of potassium carbonate has also been reported .Molecular Structure Analysis
The molecular structure of 4-Azidophenol consists of a phenol group (a benzene ring with a hydroxyl group) and an azide group attached to the fourth carbon of the benzene ring .Chemical Reactions Analysis
4-Azidophenols have been photolysed in N2 matrices at 12–14 K and subjected to flash vacuum pyrolysis (FVP) with subsequent trapping of the products in N2 matrices . The reactions were followed by IR spectroscopy .Physical And Chemical Properties Analysis
4-Azidophenol is a white to light yellow powder. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane, but insoluble in water.Scientific Research Applications
Enzymatic Activity and Drug Interactions : 4-Azidophenol derivatives, such as 4-Azido-2-hydroxybenzoic acid, have been used to study the binding sites and enzymatic activities of specific proteins like UDP-glucuronosyltransferases. These studies have implications for understanding how drugs interact with enzymes in the body (Xiong et al., 2006).
Mitochondrial Function Studies : Research has utilized derivatives of 4-Azidophenol, such as 2-Azido-4-nitrophenol, to study mitochondrial uncoupling and the binding of uncouplers to mitochondrial components. This has implications for understanding cellular energy production and its regulation (Hanstein & Hatefi, 1974).
Synthetic Chemistry : 4-Azidophenols have been used in low-temperature matrices to synthesize novel compounds like 4H-Azepin-4-ones, contributing to the development of new synthetic methods in organic chemistry (Dunkin et al., 1997).
Polymer Science : Azidophenols have been incorporated into the synthesis of aromatic polyesters, leading to new materials with potential applications in various industries. These studies contribute to the field of polymer science and material engineering (Nagane et al., 2019).
Bioconjugation Techniques : The photochemical properties of compounds like 4-(6-formyl-3-3-azidophenoxy)butyrimidate have been utilized to study protein interactions, offering a method for identifying neighboring relationships between proteins in biological systems (Maassen, 1979).
Photolithographic Patterning : Azidophenols have been adapted for photolithographic patterning, especially in DNA-based applications. This has implications for synthetic biology, drug screening, and diagnostics (El Muslemany et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-azidophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-9-8-5-1-3-6(10)4-2-5/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSZNIJDTSIVHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidophenol |
Synthesis routes and methods
Procedure details
Citations
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